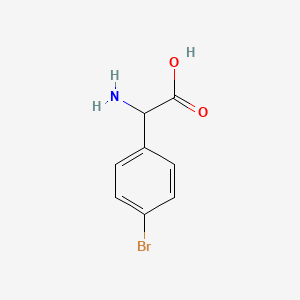![molecular formula C19H16N2O5 B2561595 [3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate CAS No. 1190020-95-1](/img/structure/B2561595.png)
[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Building Blocks
Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal , a compound related to the pyrano[2,3-c]pyridin moiety, has been identified as a new building block for constructing pyrazolo[4,3-c]pyridines. This compound, when reacted with methylthiocyanate C≡N bond in the presence of Ni(OAc)₂, yields a heterocyclic N,S-ketene acetal. This compound serves as a synthon for synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, demonstrating its utility in constructing complex heterocyclic systems (Prezent et al., 2016).
Heterocyclic Synthons for Terphenyl Synthesis
The compound 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one is another novel synthon for synthesizing 1,3-terphenyls from aryl ketones. This showcases the potential utility of compounds within the pyrano[2,3-c]pyridin family as versatile building blocks for generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step, further highlighting the importance of such compounds in synthetic chemistry (Ram & Goel, 1996).
Luminescent Materials
A study involving tetradentate bis-cyclometalated platinum complexes related to the pyridine and pyrazole moieties showcases the synthesis and application of these compounds in creating highly luminescent materials. These complexes, including derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline and its variants, have demonstrated significant potential in electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs). This research illustrates the broader applicability of pyrano[2,3-c]pyridin-related compounds in materials science, particularly in the field of advanced luminescent materials (Vezzu et al., 2010).
Multicomponent Synthesis of Pyrano[3,2-c]pyridine Scaffold
The ‘on-solvent’ multicomponent reaction methodology offers a novel approach to synthesize 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, demonstrating the potential of pyrano[2,3-c]pyridine compounds in medicinal chemistry. This efficient, one-pot process facilitates the functionalization of the pyrano[3,2-c]pyridine systems, making it a valuable method for producing compounds with biomedical applications (Elinson et al., 2018).
Propriétés
IUPAC Name |
[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANTZNSIQTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)


![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)


![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)



